Potassium 2-nitroacetate
Description
Overview of Nitro Compounds as Versatile Synthetic Intermediates
Nitro compounds are a class of organic molecules that have become indispensable in organic synthesis. scispace.comsci-hub.se Historically recognized for their use in explosives and dyes, their role has significantly expanded, with a growing emphasis on their use as versatile intermediates for building complex molecular structures. scispace.com The utility of nitro compounds stems from two primary features: the strong electron-withdrawing nature of the nitro group and its ability to be easily converted into a wide array of other functional groups. scispace.comresearchgate.net
The electron-withdrawing property of the nitro group activates adjacent carbon atoms, facilitating a variety of crucial reactions. scispace.com This activation makes the α-protons (hydrogen atoms on the carbon adjacent to the nitro group) acidic, allowing for the formation of nitronate anions under basic conditions. nih.govmdpi-res.com These nitronates are potent nucleophiles, enabling the formation of new carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction and Michael additions. nih.govmdpi-res.com Furthermore, the nitro group itself can be transformed into other valuable functionalities, most notably amines via reduction, but also carbonyls (through the Nef reaction) and oximes. scispace.commdpi-res.com This synthetic flexibility makes nitro compounds, including both nitroalkanes and nitroarenes, essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. mdpi-res.comfrontiersin.orgrsc.org
Table 1: Key Synthetic Attributes of Nitro Compounds
| Feature | Description | Key Applications |
| Activation | The electron-withdrawing nitro group increases the acidity of α-protons, enabling the formation of nucleophilic nitronates. nih.govmdpi-res.com | Henry Reaction, Michael Addition, Alkylations, Acylations. scispace.comnih.govmdpi-res.com |
| Versatility | The nitro group can be readily converted into various other functional groups. scispace.comsci-hub.se | Synthesis of primary amines, ketones, oximes, and other derivatives. scispace.commdpi-res.com |
| Accessibility | Nitro compounds are often readily available through well-established synthetic routes. nih.govrsc.org | Used as starting materials in multi-step syntheses for pharmaceuticals and fine chemicals. frontiersin.orgrsc.org |
| Stereocontrol | Modern catalytic methods allow for high stereoselectivity in reactions involving nitro compounds. nih.gov | Asymmetric synthesis of chiral molecules and complex bioactive frameworks. nih.govfrontiersin.org |
Strategic Importance of α-Nitrocarboxylates in Carbon-Carbon Bond Formation
Within the broad class of nitro compounds, α-nitrocarboxylates, such as potassium 2-nitroacetate, represent a particularly strategic subclass of reagents for forming carbon-carbon (C-C) bonds. alevelchemistry.co.uknih.gov These compounds feature a carbon atom substituted with both a nitro group and a carboxylate (or ester) group. This dual functionality enhances the synthetic utility beyond that of simple nitroalkanes.
The primary strategic importance of α-nitrocarboxylates lies in the exceptional activation of the α-carbon. The combined electron-withdrawing effects of the adjacent nitro and carboxylate groups make the α-proton significantly acidic, facilitating easy deprotonation to form a stabilized carbanion (a nitronate). researchgate.netvanderbilt.edu This nitronate is highly nucleophilic and can readily participate in a variety of C-C bond-forming reactions, including alkylations and additions to carbonyls and imines. thieme-connect.denii.ac.jp
Furthermore, the carboxylate group can act as a control element or be removed in a subsequent step. For instance, after an α-nitrocarboxylate is used to form a new C-C bond, the molecule can undergo decarboxylation (the removal of the carboxylate group as carbon dioxide), a process that is often synthetically useful. wikipedia.orgrsc.org This makes α-nitrocarboxylates valuable as "masked" or temporary activating groups. Their salts, like this compound, are often stable, easy-to-handle solids, which adds to their practical appeal in the laboratory. researchgate.netresearchgate.net
Historical Development and Early Investigations of Nitroacetic Acid and its Salts
The study of nitroacetic acid and its salts dates back to the early explorations of nitro compounds in organic chemistry. mdpi-res.com One of the earliest methods for synthesizing nitroacetic acid itself involved the reaction of chloroacetic acid with sodium nitrite (B80452) in a cold, slightly alkaline aqueous solution. wikipedia.org
A more prominent and historically significant route, however, was the preparation of its dipotassium (B57713) salt, dipotassium nitroacetate (B1208598), directly from nitromethane (B149229). This process, often referred to as the Steinkopf method, involves the self-condensation of nitromethane in the presence of a strong base, such as concentrated potassium hydroxide (B78521). orgsyn.orgsciencemadness.orgorgsyn.org In this reaction, two molecules of nitromethane combine under the influence of the base, ultimately forming the dipotassium salt of nitroacetic acid with the liberation of ammonia (B1221849). orgsyn.orgacs.org Early procedures using this method reported yields of around 45%. sciencemadness.orgorgsyn.org Over time, procedural improvements, such as increasing the alkali concentration, led to significantly better yields, making the dipotassium salt a more accessible reagent for further synthetic transformations, like esterification to form methyl or ethyl nitroacetate. orgsyn.orgorgsyn.org Early in the 20th century, related salts were also investigated, with Ulpiani reporting the synthesis of the barium salt of a cyano-aci-nitroacetate in 1912. researchgate.netacs.orgjst.go.jp These foundational studies established nitroacetic acid and its salts as viable and reactive intermediates in organic synthesis. acs.orgacs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-nitroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLQZZDFSKUHZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[N+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Potassium 2 Nitroacetate
Direct Synthesis of the Dipotassium (B57713) Salt of Nitroacetic Acid
The most common direct approach to potassium 2-nitroacetate involves the self-condensation of nitromethane (B149229) in the presence of a strong base.
Base-Catalyzed Self-Condensation of Nitromethane with Potassium Hydroxide (B78521)
The classical and widely utilized method for synthesizing the dipotassium salt of nitroacetic acid is through the base-catalyzed self-condensation of nitromethane. orgsyn.orgorgsyn.orgacs.org In this reaction, two molecules of nitromethane condense in the presence of a concentrated solution of potassium hydroxide. orgsyn.orgacs.orggoogle.com The reaction is typically initiated by adding nitromethane to a heated solution of potassium hydroxide. orgsyn.orgacs.org The temperature of the reaction mixture often rises during the addition of nitromethane. orgsyn.orgacs.org The process involves the formation of methazonate as an intermediate. google.com
The reaction can be summarized as follows: 2 CH₃NO₂ + 2 KOH → K₂[O₂NCHCO₂] + NH₃ + H₂O
This method has been a cornerstone for the preparation of nitroacetic acid and its derivatives for many years. orgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of the Salt
Several modifications and optimizations have been developed to improve the yield and purity of the dipotassium salt of nitroacetic acid. Early methods reported yields of around 45%. orgsyn.org However, subsequent improvements, such as increasing the concentration of the alkali, have led to significantly higher yields, ranging from 79% to 88%. orgsyn.orgorgsyn.org
Key parameters that have been optimized include:
Concentration of Alkali: Increasing the concentration of the potassium hydroxide solution has been shown to improve the reaction yield and reduce the reaction time. orgsyn.orgorgsyn.org
Reaction Temperature: While the reaction is exothermic, external heating to reflux is often employed to ensure the reaction goes to completion. orgsyn.orgacs.org
Solvent: While aqueous potassium hydroxide is common, the use of n-butanol as a solvent has also been explored. google.com
Purification: The precipitated crystalline product is typically washed with methanol (B129727) and dried under reduced pressure to obtain a pure salt. orgsyn.orgorgsyn.org Recrystallization of the salt may be necessary for certain applications. orgsyn.org
A recent "greener" synthesis of methyl nitroacetate (B1208598) highlights improvements in the handling of the dipotassium salt by eliminating the need for drying and grinding the potentially explosive intermediate. acs.orgfigshare.com
Table 1: Comparison of Synthetic Conditions for Dipotassium Nitroacetate
| Parameter | Classical Method | Optimized Method |
| Nitromethane (moles) | 1.0 | 1.0 |
| Potassium Hydroxide (moles) | ~4.1 | 4.0 |
| Water (g) | ~135 | 112 |
| Reaction Time | Longer | 1 hour at reflux |
| Yield | ~45% | 79-88% |
| Reference | orgsyn.orgacs.org | orgsyn.org |
Indirect Routes via Nitroacetic Esters and Related Precursors
Indirect methods for preparing this compound often involve the synthesis of nitroacetic esters, which can then be hydrolyzed to the desired salt.
Nitration of Acetoacetate (B1235776) Esters Followed by Nucleophilic Cleavage
A practical route to nitroacetate esters involves the nitration of acetoacetate esters, such as ethyl acetoacetate, followed by nucleophilic cleavage. acs.orggoogle.com The nitration is typically carried out using nitric acid in acetic anhydride, which forms acetyl nitrate (B79036) as the active nitrating species. acs.org This reaction produces an intermediate, alkyl nitroacetoacetate, which is then cleaved by a nucleophile like water, alcohol, or ammonia (B1221849) to yield the corresponding nitroacetate ester. acs.orggoogle.com
The process can be performed at low temperatures, which is crucial for achieving high yields and ensuring safety, as it avoids the isolation of the potentially explosive acetyl nitrate. google.com The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can accelerate the nitration step. acs.orggoogle.com
Table 2: Yields of Ethyl Nitroacetate from Nitration of Ethyl Acetoacetate
| Nitrating Agent | Catalyst | Temperature (°C) | Yield of Ethyl Nitroacetate (%) | Reference |
| 99% HNO₃ in Ac₂O | H₂SO₄ | ~0 | Quantitative | acs.org |
| 90% HNO₃ | - | 15-20 | 60 | google.com |
Synthesis through Alkyl Halide Reactions with Nitrite (B80452) Sources
The reaction of alkyl halides with a nitrite source is a well-established method for the synthesis of nitroalkanes. lkouniv.ac.inwiley-vch.de Specifically, ethyl nitroacetate can be prepared by reacting ethyl iodoacetate with silver nitrite. google.com This reaction, known as the Victor Meyer reaction, involves the displacement of the halide by the nitrite ion. wiley-vch.de The nitrite ion is an ambident nucleophile, meaning it can attack through either the nitrogen or the oxygen atom, leading to the formation of both the nitro compound and the corresponding alkyl nitrite as a byproduct. lkouniv.ac.inwiley-vch.de The use of silver nitrite generally favors the formation of the nitroalkane. lkouniv.ac.in
Carboxylation of Nitromethane and Subsequent Conversion
Another synthetic strategy involves the carboxylation of nitromethane to form nitroacetic acid, which can then be converted to its potassium salt. One approach involves treating nitromethane with an excess of magnesium methyl carbonate to form the magnesium chelate of nitroacetic acid, which is subsequently esterified. google.com More recently, methods for the direct C-carboxylation of nitromethane have been explored, particularly for isotopic labeling purposes. nih.gov The resulting nitroacetic acid can be decarboxylated to nitromethane, indicating the reversibility of the process under certain conditions. wikipedia.orgnih.govrsc.org
Nitration of Substituted Acetates with Alkyl Nitrates
The synthesis of α-nitro esters through the nitration of substituted acetate (B1210297) esters using alkyl nitrates represents a significant method for the formation of these valuable synthetic intermediates. A key approach involves the use of a strong base in a suitable solvent system to facilitate the reaction. Research has shown that the combination of potassium amide in liquid ammonia is particularly effective for this transformation. dtic.mil
The general principle of this reaction involves the deprotonation of the α-carbon of the substituted acetate ester by a strong base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic nitrogen atom of the alkyl nitrate, leading to the formation of the α-nitro ester. In the presence of a strong potassium base like potassium amide, the resulting α-nitro ester is expected to exist in its deprotonated form as a potassium nitronate salt, the potassium salt of the aci-form of the nitro group.
Detailed Research Findings:
Pioneering work in this area was conducted by Feuer and his collaborators, who extensively studied the alkyl nitrate nitration of various active methylene (B1212753) compounds, including aliphatic and phenylacetate (B1230308) esters. dtic.mil Their research demonstrated that the choice of the base and solvent system is critical for the success of the reaction. While the use of potassium t-butoxide in tetrahydrofuran (B95107) resulted in very low yields, employing potassium amide in liquid ammonia led to good yields of the desired α-nitro esters. dtic.mil
The reaction is not without complexity, as the formation of side products has been observed. For instance, when the alkoxy group of the ester substrate and the alkyl group of the nitrating agent are different, transesterification can occur, leading to a mixture of α-nitro esters. dtic.mil Furthermore, cleavage of the ester can also take place, resulting in the formation of nitroalkanes and dialkyl carbonates. researchgate.net The alkaline conditions can also lead to decarboxylation, yielding the corresponding nitroalkane from the α-nitro ester. wiley.com
The reaction proceeds by adding the ester to a solution of potassium amide in liquid ammonia, which generates the ester enolate. Subsequently, the alkyl nitrate is introduced to the reaction mixture. The reaction is typically carried out at low temperatures, such as that of boiling ammonia (-33 °C). dtic.mil The product, the potassium salt of the α-nitro ester, is then typically worked up by acidification to yield the neutral α-nitro ester.
The following tables summarize the results obtained by Feuer et al. for the nitration of various ethyl and t-butyl esters using this methodology. dtic.mil
Table 1: Alkyl Nitrate Nitration of Ethyl Esters in Potassium Amide-Liquid Ammonia dtic.mil
| Substrate (Ethyl Ester) | Alkyl Nitrate | Product (Ethyl α-Nitroester) | Yield (%) |
| Acetate | Ethyl Nitrate | Ethyl nitroacetate | 55 |
| Phenylacetate | Ethyl Nitrate | Ethyl α-nitrophenylacetate | 81 |
| Caproate | Ethyl Nitrate | Ethyl α-nitrocaproate | 70 |
| p-Methoxyphenylacetate | Ethyl Nitrate | Ethyl α-nitro-p-methoxyphenylacetate | 78 |
Data sourced from H. Feuer, et al., 1967. dtic.mil
Table 2: Alkyl Nitrate Nitration of t-Butyl Esters in Potassium Amide-Liquid Ammonia dtic.mil
| Substrate (t-Butyl Ester) | Alkyl Nitrate | Product (t-Butyl α-Nitroester) | Yield (%) |
| Phenylacetate | Ethyl Nitrate | t-Butyl α-nitrophenylacetate | 79 |
| Caproate | n-Butyl Nitrate | t-Butyl α-nitrocaproate | 65 |
| Caproate | Ethyl Nitrate | t-Butyl α-nitrocaproate | 63 |
Data sourced from H. Feuer, et al., 1967. dtic.mil
These findings underscore the utility of potassium amide in liquid ammonia for the nitration of substituted acetates with alkyl nitrates to produce α-nitro esters. The formation of the potassium salt of the 2-nitroacetate derivative is an inherent part of the reaction mechanism under these strongly basic conditions.
Chemical Reactivity and Mechanistic Investigations of Potassium 2 Nitroacetate
Nucleophilic Reactivity of the Nitroacetate (B1208598) Anion in C-C Bond Formation
The 2-nitroacetate anion, readily generated from potassium 2-nitroacetate, is a potent nucleophile. The electron-withdrawing nature of the nitro group acidifies the α-carbon, facilitating the formation of a carbanion that can participate in a variety of reactions to form new carbon-carbon bonds.
Michael Addition Reactions with α,β-Unsaturated Systems
The nitroacetate anion undergoes Michael addition to α,β-unsaturated carbonyl compounds, a key carbon-carbon bond-forming reaction. This reaction has been explored with various catalysts and reaction conditions. For instance, the use of potassium fluoride (B91410) on basic alumina (B75360) has been shown to be an effective catalytic system for the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds. acs.org The conjugate addition of nitroacetate to α,β-unsaturated aldehydes and ketones can be catalyzed by water-tolerant Lewis acids like ytterbium trifluoromethanesulfonate (B1224126) in aqueous media, leading to quantitative conversions. rug.nl
Organocatalysis has also emerged as a powerful tool for enantioselective Michael additions of nitroacetates. Chiral primary amine-based organocatalysts, in combination with acids like (+)-CSA, can catalyze the conjugate addition of nitroacetate to enones with high enantioselectivity. researchgate.net Similarly, chiral bifunctional squaramide catalysts have been successfully employed for the asymmetric Michael addition of ethyl α-nitroacetate to β,γ-unsaturated α-ketoesters. researchgate.net The development of safe and practical cyano(nitro)methylation agents has been addressed by using cyano-aci-nitroacetate, derived from nitroisoxazolone, as a synthetic equivalent of the anionic form of nitroacetonitrile (B168470) in Michael additions. kochi-tech.ac.jp
A tandem grinding process involving an aldol (B89426) condensation followed by a Michael addition has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles. scispace.com This solvent-free method utilizes pyrrolidine (B122466) for the initial aldol condensation and triethylamine (B128534) for the subsequent Michael addition of activated methylene (B1212753) compounds, including ethyl 2-nitroacetate. scispace.com
Palladium(II)-Catalyzed Oxidative Carbocyclization Strategies
Palladium(II)-catalyzed oxidative carbocyclization reactions represent a sophisticated strategy for the construction of carbocyclic frameworks. While direct examples involving this compound are not explicitly detailed in the provided search results, the broader context of palladium-catalyzed reactions with related species provides valuable insights. These reactions often involve the activation of C-H bonds or the reaction of allenes and olefins. diva-portal.orgnih.govnih.gov For instance, palladium(II)-catalyzed oxidative carbocyclization of enallenes can lead to the formation of arylated or borylated carbocycles. diva-portal.orgdiva-portal.org The versatility of palladium catalysis is further demonstrated in the synthesis of five-membered nitronates (isoxazoline-2-oxides) through the cyclization of γ-functionalized nitro compounds. google.com
Condensation Reactions with Carbonyl Compounds (Aldehydes and Activated Ketones)
The condensation of the 2-nitroacetate anion with carbonyl compounds is a fundamental reaction for C-C bond formation and a key step in the synthesis of various heterocyclic systems. This reaction is a variation of the aldol condensation, specifically the Knoevenagel condensation, which involves an active methylene compound like a nitroacetate. iitk.ac.inlibretexts.org
The reaction of ethyl nitroacetate with aldehydes in the presence of amines can lead to a variety of products, including isoxazoline-N-oxides and isoxazoles. rsc.org For example, aromatic aldehydes condense with ethyl nitroacetate in water with DABCO as a catalyst under ultrasonication to yield 3,5-dicarbethoxy-4-arylisoxazoline N-oxides. rsc.org The reaction of aldehydes with ethyl nitroacetate can also produce symmetric 2,4-dinitroglutarates, which can then cyclize to form isoxazole (B147169) derivatives or 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates, depending on the reaction conditions. rsc.orgresearchgate.netresearchgate.net
Ketones, particularly activated ones like β-diketones and α-nitroketones, also react with primary nitro compounds to furnish isoxazole derivatives. rsc.orgresearchgate.net For instance, enolizable ketones can react with nitroacetates in the presence of a tertiary amine and a Cu(II) salt to selectively produce highly functionalized isoxazoles. rsc.org
Regioselective Annulation and Cyclization Reactions
This compound and its derivatives are valuable precursors in regioselective annulation and cyclization reactions for the synthesis of complex molecules. These reactions often proceed through intermediates generated from the initial nucleophilic attack of the nitroacetate anion.
For example, the reaction of 2-alkenylbenzonitriles with nitromethane (B149229) in the presence of potassium hydroxide (B78521) leads to fused aromatic and heteroaromatic systems through a regioselective annulation process. colab.ws While this example uses nitromethane, the underlying principle of nucleophilic addition followed by cyclization is applicable to nitroacetates. Manganese(I)-catalyzed C-H activation has been utilized for the regioselective synthesis of N-heterocycles through annulation reactions with unsymmetrical alkynes bearing a traceless directing group. nih.gov Palladium-catalyzed regioselective [5 + 1] annulation of vinyl aziridines and epoxides with a difluorocarbene precursor provides access to δ-lactams and δ-lactones. organic-chemistry.org
Participation in Heteroaromatic Ring Systems Synthesis
The reactivity of this compound extends to the synthesis of important heteroaromatic ring systems, most notably isoxazoles and their partially saturated analogs, isoxazolines.
Formation of Isoxazole and Isoxazoline (B3343090) Derivatives
The synthesis of isoxazoles and isoxazolines from nitro compounds is a well-established and versatile methodology. researchgate.net A primary route involves the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from primary nitro compounds like nitroacetate, with alkenes or alkynes. nih.govrsc.org
Condensation reactions of ethyl nitroacetate with aldehydes are a common pathway to isoxazole derivatives. rsc.orgrsc.org These reactions often proceed through the formation of an isoxazoline-N-oxide intermediate, which can then be converted to the corresponding isoxazole. rsc.orgresearchgate.net For instance, reacting ethyl nitroacetate with aromatic aldehydes in the presence of a base can yield 3,4,5-trisubstituted isoxazole derivatives. nih.gov The reaction conditions can be tuned to favor the formation of either isoxazoles or other heterocyclic products like oxazinones from the same 2,4-dinitroglutarate intermediates. rsc.orgresearchgate.net
The synthesis of isoxazolines can be achieved through the reaction of nitroacetate with dipolarophiles in the presence of tertiary diamines like DABCO. researchgate.net Furthermore, the intramolecular cyclization of appropriately substituted nitro compounds derived from nitroacetate provides an efficient route to bicyclic isoxazole and isoxazoline derivatives. mdpi.com
Below is a table summarizing the synthesis of various isoxazole derivatives from ethyl 2-nitroacetate and different aldehydes.
| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehydes | DABCO, Water, 80°C, Ultrasonication | 3,5-dicarbethoxy-4-arylisoxazoline N-oxides | 72-92 | rsc.org |
| Phenylacetylene | TEMPO, Water, Open Air | 3,5-disubstituted isoxazole | 93 | nih.govrsc.org |
| Heterocyclic Aldehydes | Cs2CO3, Heat | 3-methyl-4-(heteroaryl)isoxazole | 45 | rsc.org |
| 3,5-dimethyl-4-nitroisoxazole & Aromatic Aldehydes | Pyrrolidine (Aldol), Et3N (Michael) | 3,4,5-trisubstituted isoxazoles | Good to Excellent | scispace.com |
Construction of Triazine and other Nitrogen-Containing Heterocycles
This compound and its derivatives are valuable precursors in the synthesis of various nitrogen-containing heterocycles. For instance, the potassium salt of ethyl 2-cyano-2-nitroacetate is utilized in the synthesis of 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX). acs.org This reaction involves suspending the potassium salt in a solution of potassium hydroxide, followed by cooling and treatment with sodium acetate (B1210297) to form the sodium salt of nitroacetonitrile. acs.org This intermediate then participates in the construction of the triazine ring.
Similarly, the potassium salt of nitroacetonitrile, which can be derived from this compound derivatives, serves as a key building block for azolo[5,1-c] acs.orgoup.comnih.govtriazines. nih.govresearchgate.netresearchgate.netrsc.org The utility of nitroacetonitrile and its salts in forming annulated 1,2,4-triazines is a significant aspect of its chemistry, often starting with the in-situ formation of a nitroacetonitrile salt. researchgate.netrsc.org The synthesis of these heterocyclic systems often takes advantage of the reactive nature of the nitro-group-bearing carbon. nih.gov
The following table summarizes the role of this compound derivatives in the synthesis of specific nitrogen-containing heterocycles.
| Starting Material | Reagents | Product | Citation |
| Potassium salt of ethyl 2-cyano-2-nitroacetate | 1. KOH, H₂O2. NaOAc | Sodium salt of nitroacetonitrile (intermediate for TFX synthesis) | acs.org |
| Potassium salt of nitroacetonitrile | Aromatic/heterocyclic aldehydes | 3-(het)aryl-2-nitroacrylonitriles | researchgate.net |
| Potassium salt of nitroacetonitrile | Diazonium salts | 2-nitro-2-phenylhydrazonoacetonitrile | researchgate.net |
| Ethyl nitroacetate | Diazonium salts | 4-Alkyl-3-nitro-1,4-dihydroazolo[5,1-c] acs.orgoup.comnih.govtriazin-4-ols | nih.gov |
Nucleophilic Substitution on Activated Heteroaromatic Skeletons
This compound and related nitro compounds can participate in nucleophilic substitution reactions, particularly on activated heteroaromatic systems. The nitro group activates the molecule for such reactions. dalalinstitute.comgovtpgcdatia.ac.in In some instances, the reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism, where an aryl halide accepts an electron to form a radical anion intermediate. dalalinstitute.com
For example, the reaction of 6-nitroquinoline (B147349) with methyl nitroacetate in the presence of potassium cyanide in dimethyl sulfoxide (B87167) leads to the substitution of a hydrogen atom at the 5-position of the quinoline (B57606) skeleton. rsc.org This complex reaction involves the initial formation of a 6-nitrosoquinoline-5-carbonitrile intermediate and results in products like 6-(methoxalylamino)quinoline-5-carbonitrile and 1-aminoisoxazolo[4,3-f]quinoline. rsc.org The reaction highlights the ability of the nitroacetate-derived species to act as a nucleophile in the substitution on an activated quinoline ring.
Another type of nucleophilic substitution involves the displacement of a leaving group on an aromatic ring. The presence of electron-withdrawing groups, such as the nitro group, at ortho and para positions facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). govtpgcdatia.ac.in While direct substitution is common, cine-substitution, where the incoming nucleophile does not take the position of the leaving group, can also occur, often proceeding through a benzyne (B1209423) intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com
Transformations Involving the Nitro Group
A significant application of 2-nitroacetates is their conversion into α-amino acid precursors. The reduction of the nitro group to an amino group is a key transformation in this process. nih.govacs.org For instance, 2-aryl-2-nitroacetates can be effectively reduced to the corresponding α-amino esters using zinc metal in acetic acid. nih.gov This method is applicable to a variety of substrates, including those with electron-rich, electron-poor, and heteroaromatic groups. nih.gov
The conjugate addition of nitroalkanes, including ethyl nitroacetate, to dehydroalanine (B155165) derivatives provides a route to γ-nitro-α-amino acids. psu.edu For example, the reaction of ethyl nitroacetate with methyl 2-phthalimidoacrylate yields diethyl 4-nitro-2-phthalimidopentane-1,5-dioates, which are precursors to γ-nitro-α-amino acids. psu.edu These γ-nitro compounds are versatile intermediates, as the nitro group can be further transformed into other functional groups. psu.edu
The following table illustrates the conversion of nitroacetates to amino acid precursors:
| Starting Material | Reagents | Product | Citation |
| Ethyl 2-nitro-2-phenylacetate | Zn⁰/AcOH | Ethyl 2-amino-2-phenylacetate | nih.gov |
| Ethyl nitroacetate and methyl 2-phthalimidoacrylate | Base | Diethyl 4-nitro-2-phthalimidopentane-1,5-dioates | psu.edu |
The nitro group of 2-nitroacetates can be converted into a carbonyl group through Nef-type reactions, yielding valuable α-ketoesters. nih.govacs.org Traditional Nef reaction conditions, which involve strong acids, are not always effective for 2-aryl-2-nitroacetates and can lead to starting material or decarboxylated byproducts. nih.gov
Milder and more efficient conditions have been developed for this transformation. One such method involves the use of tetrabutylammonium (B224687) fluoride (TBAF), methyl iodide (MeI), and potassium fluoride (KF) in tetrahydrofuran (B95107) (THF). nih.gov These conditions have proven effective for both electron-poor and electron-rich aryl nitroacetates. nih.gov Another approach utilizes an oxidative Nef reaction with tetrabutylammonium-oxone for the conversion of nitro ketones into ketoesters. rsc.org Additionally, Michael addition of ethyl nitroacetate to α,β-unsaturated ketones followed by a Nef oxidation under hydrolytic conditions can yield γ-oxoacids, which are related to α-ketoesters. acs.org
The table below summarizes the conditions for the Nef-type conversion of nitroacetates to α-ketoesters:
| Starting Material | Reagents | Product Type | Citation |
| 2-Aryl-2-nitroacetates | TBAF, MeI, KF in THF | α-Ketoesters | nih.gov |
| Nitro ketone (from conjugate addition) | Tetrabutylammonium-oxone | Ketoesters | rsc.org |
| Ethyl nitroacetate and α,β-unsaturated ketones | 1. Michael addition2. Nef oxidation (hydrolytic) | γ-Oxoacids | acs.org |
Coordination Chemistry of the Nitroacetato Ligand
The nitroacetato ligand, derived from nitroacetic acid, exhibits interesting coordination behavior with transition metal ions, acting as a chelating agent. csbsju.edulibretexts.orglibretexts.org Chelation involves the formation of a ring structure between the ligand and the metal ion, which generally leads to more stable complexes compared to those with monodentate ligands. csbsju.edulibretexts.orgnih.gov The nitroacetato anion can coordinate to a metal center through the oxygen atoms of both the carboxylate and the nitro groups, forming a six-membered chelate ring. oup.com
A notable example is the synthesis of [Ni(na)(Me₆ colab.wsaneN₄)], where 'na' represents the dianionic nitroacetate ligand. oup.comkisti.re.kr In this complex, the nitroacetate chelates the nickel(II) ion through one oxygen from the carboxylate group and one oxygen from the nitro group. oup.comkisti.re.kr X-ray analysis reveals a cis-NiO₂N₄ geometry with the tetraazamacrocycle being folded. oup.com
Similarly, copper(II) complexes with the nitroacetato ligand have been synthesized and characterized. researchgate.net The complex K₂[Cu(nac)₂]·H₂O, where 'nac' is the nitroacetate(2-) ion, features square planar [Cu(nac)₂]²⁻ units. researchgate.net Other copper(II) complexes incorporating the nitroacetato ligand and other N-N donor ligands like bipyridine (bpy) and phenanthroline (phen) have also been prepared. researchgate.net
The table below provides examples of transition metal complexes with the nitroacetato ligand.
| Metal Ion | Complex Formula | Key Structural Feature | Citation |
| Nickel(II) | [Ni(na)(Me₆ colab.wsaneN₄)] | Six-membered chelate ring formed by nitroacetato ligand | oup.comkisti.re.kr |
| Copper(II) | K₂[Cu(nac)₂]·H₂O | Square planar [Cu(nac)₂]²⁻ units | researchgate.net |
| Copper(II) | [Cu(nac)(bpy)(H₂O)]·H₂O | Mixed-ligand complex with bidentate nitroacetato | researchgate.net |
| Copper(II) | [Cu(nac)(phen)(H₂O)]·H₂O | Mixed-ligand complex with bidentate nitroacetato | researchgate.net |
Structural Characterization of Metal-Nitroacetato Complexes
The nitroacetato group, derived from nitroacetic acid, can act as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. Structural characterization, primarily through single-crystal X-ray diffraction, has been crucial in understanding the bonding modes of this ligand. mdpi.com The nitroacetate anion, particularly in its dianionic form (nitroacetato(2-)), often functions as a chelating ligand, binding to a metal center through two different donor atoms. uni-hamburg.de
A notable example is the complex with copper(II), potassium bis[nitroacetato(2-)]cuprate(II)-water (1/1). uni-hamburg.deuni-hamburg.de In this compound, the nitroacetate(2-) ions act as chelating ligands to the divalent copper center. uni-hamburg.de Similarly, a nickel(II) complex, [Ni(na)(Me6 youtube.comaneN4)], where 'na' represents the dianionic nitroacetate, has been synthesized and structurally analyzed. oup.com X-ray analysis revealed that the complex features a cis-NiO₂N₄ coordination geometry. The tetraazamacrocycle ligand is folded, allowing the dianionic nitroacetate to chelate the nickel(II) ion. This chelation occurs through one oxygen atom from the carboxylate (CO₂⁻) moiety and one oxygen atom from the nitro (NO₂⁻) group, resulting in the formation of a stable six-membered chelate ring. oup.com This O,O-chelation mode appears to be a key structural feature in the coordination chemistry of the nitroacetato ligand.
The crystal structure of dipotassium (B57713) nitroacetate itself has also been determined, providing a foundational understanding of the ligand's geometry before complexation. colab.ws The study of such metal complexes is essential, as the formation of stable metal chelates of α-nitro carboxylates is considered a driving force in certain synthetic reactions, such as the carboxylation of primary nitroparaffins. oup.com
| Metal Ion | Complex Compound Name/Formula | Key Structural Features | Reference |
|---|---|---|---|
| Copper(II) | Potassium bis[nitroacetato(2-)]cuprate(II)-water (1/1) | Nitroacetate(2-) acts as a chelating ligand. | uni-hamburg.deuni-hamburg.de |
| Nickel(II) | [Ni(na)(Me6youtube.comaneN4)] (na = nitroacetato(2-)) | cis-NiO₂N₄ coordination; chelation via one oxygen from CO₂⁻ and one from NO₂⁻, forming a six-membered ring. | oup.com |
| Cobalt(III) | Potassium tetranitro-diammine-cobaltiate(III) | Contains nitro ligands coordinated to a cobalt center. | colab.ws |
Mechanistic Studies and Reaction Pathways
The reactivity of this compound and its ester derivatives is largely defined by the presence of an acidic α-carbon, positioned between two electron-withdrawing groups (nitro and carboxylate/ester). This feature facilitates the formation of a resonance-stabilized carbanion, which is a key intermediate in many carbon-carbon bond-forming reactions.
Proposed Mechanisms for Observed Transformations (e.g., Michael Addition, Cycloadditions)
Michael Addition
The Michael addition is a fundamental transformation involving nitroacetates. organic-chemistry.org The mechanism is initiated by the deprotonation of the α-carbon of the nitroacetate by a base, yielding a resonance-stabilized enolate (a Michael donor). masterorganicchemistry.com This nucleophilic carbanion then undergoes a conjugate (1,4-) addition to an activated, electron-deficient alkene, known as a Michael acceptor (e.g., α,β-unsaturated ketones, esters, or nitriles). organic-chemistry.orgmasterorganicchemistry.com The reaction concludes with the protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com Methyl and ethyl nitroacetate are recognized as effective donors in these reactions. organic-chemistry.orglu.se For instance, the reaction of methyl nitroacetate with (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile can proceed via a Michael addition pathway as an initial step, which then leads to a variety of heterocyclic products through subsequent cyclization and annulation. acs.org
Cycloaddition Reactions
Nitroacetate esters are also valuable precursors in cycloaddition reactions for synthesizing complex heterocyclic systems. colab.wscolab.ws The nitronic acid tautomer of nitroacetate, or related intermediates, can function as a 1,3-dipole and participate in [3+2] cycloaddition reactions with suitable dipolarophiles. acs.org This pathway is particularly significant for the synthesis of five-membered rings like isoxazoles. For example, the reaction of ethyl nitroacetate with aldehydes can lead to isoxazole derivatives. rsc.org Similarly, methyl nitroacetate has been shown to undergo divergent annulation reactions, a type of cycloaddition, to selectively produce a range of heterocycles including quinolizin-4-ones, isoxazoles, and indolizines, with the specific outcome being highly dependent on the reaction conditions. acs.org
Kinetic Analysis of Nitroacetate-Mediated Processes
A comprehensive kinetic analysis provides quantitative insight into reaction rates, the influence of reactant concentrations, and the sequence of elementary steps that constitute a reaction mechanism. mdpi.com Such studies are essential for identifying the rate-limiting step and optimizing reaction conditions.
In the context of complex, multi-step reactions like the formation of heterocycles from nitroacetate, isoconversional kinetic analysis can be applied. This method helps to identify changes in the rate-limiting step as the reaction progresses, which is common in processes involving competing pathways or diffusion control. mdpi.com Applying these kinetic methodologies to nitroacetate-mediated processes would be invaluable for elucidating the transition states involved and understanding how reaction parameters steer the transformation toward a desired product.
Advanced Spectroscopic and Structural Elucidation of Potassium 2 Nitroacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For potassium 2-nitroacetate, ¹H and ¹³C NMR provide insights into the hydrogen and carbon frameworks of the 2-nitroacetate anion.
The ¹H NMR spectrum of the 2-nitroacetate anion is expected to be relatively simple. The primary feature would be a singlet corresponding to the methine proton (-CH-). The chemical shift of this proton is influenced by the electron-withdrawing effects of both the carboxylate and the nitro groups.
In related compounds, such as ethyl 2-aryl-2-nitroacetates, the chemical shift of the analogous proton is observed in the downfield region of the spectrum nih.gov. For the 2-nitroacetate anion, this proton is anticipated to resonate at a specific chemical shift that is characteristic of its unique electronic environment. The absence of adjacent protons would result in a singlet, simplifying spectral interpretation.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH (NO₂)COO⁻ | Downfield region | Singlet |
Note: The exact chemical shift would need to be determined experimentally.
The ¹³C NMR spectrum of the 2-nitroacetate anion will provide information about the carbon skeleton. Two distinct signals are expected, corresponding to the carboxylate carbon and the α-carbon bearing the nitro group.
The carboxylate carbon (COO⁻) typically appears in the downfield region of the ¹³C NMR spectrum, generally between 160 and 185 ppm libretexts.orglibretexts.org. The α-carbon, directly attached to the electron-withdrawing nitro group, is also expected to be deshielded and appear at a lower field than a typical sp³ hybridized carbon libretexts.orglibretexts.org. The precise chemical shifts are sensitive to solvent and concentration.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C OO⁻ | 160 - 185 |
| -C H(NO₂) | 80 - 100 |
Note: The chemical shift ranges are estimations based on general principles and data from related compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the carboxylate and nitro functional groups.
The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitroalkanes, the asymmetric stretch typically appears in the range of 1550-1500 cm⁻¹, and the symmetric stretch is observed between 1385-1345 cm⁻¹ nih.gov.
The carboxylate group (COO⁻) also has distinct symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found in the 1650-1550 cm⁻¹ region, while the symmetric stretch appears around 1400 cm⁻¹ nih.gov. The C-H stretching and bending vibrations of the methine group will also be present in the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1385 - 1345 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1650 - 1550 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |
| Methine (C-H) | Stretching | ~2900 |
| Methine (C-H) | Bending | ~1420 |
Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds. For this compound, the symmetric stretching vibrations of the nitro and carboxylate groups are expected to be prominent in the Raman spectrum.
The symmetric stretch of the nitro group is typically a strong band in the Raman spectrum. Similarly, the symmetric stretch of the carboxylate group will also be Raman active. The study of how the vibrational frequencies shift in the presence of the potassium cation can provide insights into the nature of the ion pairing in the solid state and in solution rsc.org.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitro (NO₂) | Symmetric Stretch | Strong, ~1350 |
| Carboxylate (COO⁻) | Symmetric Stretch | Strong, ~1400 |
X-ray Diffraction Analysis
The crystal structure of dipotassium (B57713) nitroacetate (B1208598) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbm2 iucr.org. The unit cell contains two molecules of K₂C₂HNO₄ iucr.org.
The nitroacetate ions are planar and lie on a mirror plane. The potassium ions are situated on a separate mirror plane and are in eight-fold coordination with oxygen atoms from the nitroacetate anions, with K-O bond lengths ranging from 2.68 to 3.13 Å iucr.org. This coordination forms a layered structure within the crystal lattice iucr.org. The detailed bond lengths and angles within the nitroacetate anion, as determined by X-ray diffraction, provide a precise geometric description of the molecule in the solid state.
| Crystal System | Space Group | Unit Cell Dimensions | Molecules per Unit Cell (Z) |
| Orthorhombic | Pbm2 | a = 10.28 Å, b = 7.49 Å, c = 3.54 Å | 2 |
Data from the crystal structure of dipotassium nitroacetate. iucr.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bruker.com This method provides detailed insights into the molecular architecture, including the unit cell dimensions, crystal system, and space group. For derivatives such as dipotassium nitroacetate, SC-XRD studies have revealed a highly ordered solid-state structure.
The crystal structure of dipotassium nitroacetate has been determined to be orthorhombic. iucr.org The analysis identified the space group as Pbm-C~v, with two molecules of K₂C₂HNO₄ per unit cell. iucr.org The unit cell dimensions, obtained from rotating-crystal photographs and Weissenberg photographs, provide the fundamental repeating distances of the crystal lattice. iucr.org These parameters are crucial for understanding the packing of the ions in the solid state.
Table 1: Crystallographic Data for Dipotassium Nitroacetate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbm-C~v |
| a (Å) | 10.28 |
| b (Å) | 7.49 |
| c (Å) | 3.54 |
Data sourced from IUCr Journals. iucr.org
The determination of these parameters is the first step in building a complete picture of the molecule's solid-state conformation and the interactions that govern its crystal packing. The planar nitroacetate ions are located on a mirror plane, which is a key symmetry element of the determined space group. iucr.org
Analysis of Bond Lengths, Angles, and Intermolecular Interactions
The potassium ions are situated in an eightfold coordination environment, interacting with oxygen atoms from the surrounding nitroacetate anions. iucr.org This coordination geometry is a significant factor in the stability of the crystal lattice. The shortest potassium-oxygen (K-O) bond distance has been measured at 2.70 Å. iucr.org This distance is consistent with the ionic radii of K⁺ and O⁻ in such a coordination environment. iucr.org Each oxygen atom, in turn, is associated with two potassium ions, creating a robust network of electrostatic interactions that extends throughout the crystal, forming a distinct layer structure. iucr.org
While specific intramolecular bond lengths and angles for the 2-nitroacetate anion are not detailed in the primary crystallographic study of the dipotassium salt, typical values for related nitro and carboxylate groups can be inferred from extensive crystallographic databases. These interactions, both intramolecular and intermolecular, define the molecule's conformation and its packing arrangement in the solid state. The study of these interactions is vital for understanding the physical properties and chemical reactivity of the compound. nsf.gov
Table 2: Key Intermolecular Interaction Data for Dipotassium Nitroacetate
| Interaction | Description | Measured Distance (Å) |
|---|---|---|
| K⁺ Coordination | Each potassium ion is coordinated to eight oxygen atoms. | N/A |
Data sourced from IUCr Journals. iucr.org
Chromatographic Methods for Purity Assessment and Separation
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography (GC) is a powerful analytical technique used for separating and quantifying volatile and thermally stable compounds. For the analysis of compounds like this compound, which is a salt and non-volatile, a derivatization step to convert it into a more volatile species would typically be required. However, related nitroaromatic compounds are frequently analyzed by GC, often using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) due to their high sensitivity for electronegative nitro groups. epa.govresearchgate.net
The quantitative analysis of a target analyte by GC relies on the principle that the area under a chromatographic peak is directly proportional to the amount of the compound injected. youtube.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then measured and its concentration is determined by interpolation from the calibration curve. An internal standard is often added to both the standards and the samples to correct for variations in injection volume and instrument response. epa.gov
Table 3: Hypothetical GC Quantitative Analysis Data
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 20.0 | 251,000 |
This table illustrates the relationship between concentration and peak area used for quantification in GC.
The choice of the GC column is critical for achieving good separation. A wide-bore capillary column is often employed for the analysis of nitro compounds. researchgate.net Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate must be carefully optimized to ensure accurate and reproducible quantitative results.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of a chemical reaction. tifr.res.inukessays.com It allows for the qualitative assessment of the presence of reactants, products, and any intermediates in a reaction mixture over time. chegg.com
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the pure starting material(s) and, if available, the expected product(s). chegg.comrsc.org The plate is then developed in an appropriate solvent system (mobile phase). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product will appear and increase in intensity. chegg.com The reaction is considered complete when the spot for the starting material has completely disappeared. tifr.res.in
The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ukessays.com
Table 4: Example of TLC Data for Reaction Monitoring
| Time (minutes) | Reactant Rf | Product Rf | Observations |
|---|---|---|---|
| 0 | 0.65 | - | Strong reactant spot, no product visible. |
| 30 | 0.65 | 0.30 | Faint product spot appears, reactant spot still strong. |
| 60 | 0.65 | 0.30 | Product spot intensity increases, reactant spot weakens. |
This table illustrates how Rf values are used to track the conversion of a reactant to a product over time.
Visualization of the spots on the TLC plate is achieved either directly if the compounds are colored, or by using techniques such as UV light for UV-active compounds or chemical staining reagents. tifr.res.inillinois.edu
Computational and Theoretical Investigations of Potassium 2 Nitroacetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the geometric, electronic, and energetic properties of molecules, including salts like potassium 2-nitroacetate.
DFT calculations are instrumental in elucidating the electronic landscape of the 2-nitroacetate anion. The analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.
The electronic structure is heavily influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the carboxylate group (-COO⁻). The nitro group significantly lowers the energy of the LUMO, making the molecule a potential electrophile, while the negatively charged carboxylate group raises the energy of the HOMO, indicating its nucleophilic character. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the regions most susceptible to electrophilic and nucleophilic attack. ekb.eg
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the 2-nitroacetate anion, the HOMO is typically localized on the carboxylate oxygen atoms and the alpha-carbon, while the LUMO is centered on the nitro group. This separation of frontier orbitals is characteristic of push-pull systems and is fundamental to the anion's chemical behavior.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Nitro-stabilized Anion
| Parameter | Value (illustrative) | Description |
|---|---|---|
| HOMO Energy | -2.5 eV | Highest Occupied Molecular Orbital energy, indicating nucleophilic potential. |
| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating electrophilic potential. |
| HOMO-LUMO Gap | 4.0 eV | Energy difference, related to chemical reactivity and stability. researchgate.net |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: These values are illustrative for a generic nitro-stabilized anion and would be specifically calculated for 2-nitroacetate in a dedicated study.
DFT calculations are a cornerstone for mapping out the potential energy surfaces of chemical reactions involving the 2-nitroacetate anion. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the thermodynamic and kinetic feasibility of various reaction pathways. nih.govnih.gov
For instance, in reactions like the Michael addition, where the 2-nitroacetate anion acts as a nucleophile, DFT can be used to model the approach of the anion to an electrophilic olefin. unifi.it The calculations can identify the structure of the transition state, which represents the highest energy point along the reaction coordinate, and the activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov Comparing the activation energies for different pathways allows for the prediction of the major product. mdpi.com Theoretical investigations can provide insights into C-C bond-cleaving reactions as well. researchgate.net
These energetic profiles are crucial for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes.
DFT methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. By calculating the vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. nih.gov Comparison of these predicted spectra with experimental data can confirm the molecule's structure and identify characteristic vibrational modes associated with the nitro and carboxylate functional groups.
Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). These theoretical calculations help in the assignment of experimental NMR signals, which can be particularly complex in molecules with multiple functional groups. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. mdpi.com
Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative Example)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1550 | 1555 | Stretching of the N-O bonds |
| NO₂ Symmetric Stretch | 1380 | 1385 | Stretching of the N-O bonds |
| C=O Stretch (carboxylate) | 1610 | 1615 | Stretching of the carbonyl group |
| C-N Stretch | 870 | 875 | Stretching of the carbon-nitrogen bond |
Note: Data is illustrative and demonstrates the typical agreement between DFT-predicted and experimental values.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.commdpi.com
The 2-nitroacetate anion possesses conformational flexibility, primarily around the C-C and C-N single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the anion's shape influences its reactivity and interactions with its environment.
Simulations can track the torsional angles and bond vibrations over time, revealing the dynamic nature of the anion. barbatti.org This provides a picture of how the molecule flexes, stretches, and rotates at a given temperature. Such dynamic information is complementary to the static, minimum-energy structures obtained from DFT calculations.
The behavior of ions in solution is profoundly influenced by the surrounding solvent molecules. MD simulations are particularly well-suited for studying these solvent effects explicitly. By simulating the 2-nitroacetate anion in a box of solvent molecules (e.g., water), one can observe the formation of a solvation shell and the specific interactions, such as hydrogen bonds, between the anion and the solvent. nih.gov
Future Research Directions and Emerging Applications in Advanced Organic Synthesis
Development of Enantioselective Transformations utilizing Chiral Catalysis with Nitroacetate (B1208598) Precursors
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Nitroacetates are valuable precursors for creating stereogenic centers, and recent research has focused on controlling the enantioselectivity of their reactions.
A significant area of development is the organocatalytic enantioselective Michael addition of α-nitroacetate esters to α,β-unsaturated enones. scispace.com This reaction, promoted by chiral bifunctional organocatalysts such as those derived from cinchona alkaloids, allows for the synthesis of chiral γ-nitro ketones and δ-keto esters with high enantioselectivity. scispace.com These products are versatile intermediates in organic synthesis. scispace.com The development of catalysts that can perform these transformations effectively, sometimes even under aqueous conditions, highlights a key direction for future research. researchgate.net
Another promising strategy involves the use of biocatalysis. For instance, alcohol dehydrogenases (ADHs) are being investigated for the enantioselective reduction of α-nitroketones to produce chiral β-nitroalcohols. mdpi.com These enzymatic transformations can achieve high conversions and excellent enantioselectivity, providing access to either the (S) or (R) enantiomer depending on the specific enzyme used. mdpi.com Chiral β-nitroalcohols are crucial building blocks for a variety of biologically active compounds, particularly β-aminoalcohols. mdpi.com Further exploration aims to expand the substrate scope and optimize reaction conditions for these biocatalytic methods. Research is also exploring the use of chiral phase transfer catalysts for the stereoselective synthesis of precursors for α,α-disubstituted-α-amino acids. unimi.it
| Catalyst Type | Reaction | Product | Key Features |
| Chiral Primary Amines | Conjugate addition to α,β-unsaturated enones | Chiral γ-nitro ketones, δ-keto esters | High enantioselectivity and yields. scispace.com |
| Cinchona Alkaloid Derivatives | Enantioselective Henry (nitroaldol) reaction | Chiral β-nitroalcohols | Good yields and enantioselectivities. mdpi.com |
| Alcohol Dehydrogenases (ADHs) | Biocatalytic reduction of α-nitroketones | Chiral β-nitroalcohols | High conversions and enantioselectivities (>99% ee). mdpi.com |
| Chiral Phase Transfer Catalysts | Alkylation of nitroester precursors | Precursors for α,α-disubstituted-α-amino acids | Under development for peptidomimetic applications. unimi.it |
Exploration of Photocatalytic and Electrocatalytic Methodologies for Nitroacetate Chemistry
Photocatalysis and electrocatalysis offer powerful, green alternatives to traditional synthetic methods by using light or electricity, respectively, to drive chemical reactions under mild conditions. nih.govyoutube.com
Photocatalysis utilizes semiconductor-based materials or molecular photocatalysts that, upon light absorption, can initiate redox reactions. arabjchem.orgnih.gov This approach could be applied to nitroacetate chemistry to facilitate novel transformations such as C-H functionalization, decarboxylative couplings, or the generation of radical intermediates for addition reactions. Nanophotocatalysts are being increasingly explored for organic synthesis, providing a green alternative to conventional thermal methods. arabjchem.org The development of photocatalytic systems for organic synthesis should be customized for specific reactions to achieve high selectivity. rsc.org
Electrocatalysis uses an electric potential to overcome activation barriers and drive non-spontaneous reactions. This methodology is particularly promising for the synthesis and transformation of nitro compounds. Research has demonstrated the feasibility of electrochemical methods for producing related polynitroalkanes, such as the synthesis of potassium 2,2-dinitroethanate from nitroethane, which aims to reduce waste streams associated with classical chemical production. ntis.gov Future work could focus on the selective reduction of the nitro group in nitroacetate derivatives to amines or other functionalities, or on oxidative coupling reactions. Understanding the adsorption of nitrate (B79036) intermediates on electrocatalyst surfaces is crucial for controlling the reaction pathways. digitellinc.com
These methodologies represent a frontier in nitroacetate chemistry, with the potential to enable previously inaccessible transformations and significantly improve the sustainability of synthetic processes. youtube.comntis.gov
Design of Novel Multi-component Reactions Incorporating Potassium 2-nitroacetate
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.orgrsc.org They are a key tool in green chemistry and are particularly useful for generating libraries of complex molecules for drug discovery. wikipedia.orgfrontiersin.org
This compound and its ester derivatives are ideal candidates for inclusion in MCRs due to their nature as active methylene (B1212753) compounds, capable of acting as potent carbon nucleophiles. Future research is directed towards designing new MCRs where the nitroacetate unit is a key building block.
Potential applications include:
Domino Reactions: Designing sequences where an initial Michael addition of a nitroacetate is followed by an intramolecular cyclization or another intermolecular reaction. For example, a domino aza-Michael/Henry reaction has been used to generate 3-nitro-1,2-dihydroquinolines. mdpi.com
Hantzsch-type Reactions: Adapting the classical Hantzsch pyridine (B92270) synthesis to incorporate a nitroacetate component, leading to novel dihydropyridine (B1217469) derivatives with potential biological activity. frontiersin.org
Ugi and Passerini-type Reactions: While these are isocyanide-based MCRs, innovative modifications could potentially incorporate a nitroacetate-derived component, expanding the structural diversity of the resulting α-amino carboxamides or α-acyloxy carboxamides. wikipedia.org
Synthesis of Complex Heterocycles: Researchers have developed pseudo-five-component reactions using nitromethane (B149229), aldehydes, and malonates to synthesize highly substituted piperidinone derivatives. nih.gov Similar strategies could be envisioned using this compound to build other complex heterocyclic scaffolds.
The development of such reactions would provide rapid and efficient access to structurally diverse and complex molecules from simple, readily available starting materials.
Investigation into the Synthesis of Complex Natural Products and Bioactive Molecules
The nitro group is a versatile functional handle that can be transformed into numerous other functionalities, making nitroacetates valuable precursors in the synthesis of complex molecules. nih.govgrowingscience.com The total synthesis of natural products serves as a driving force for the development of new synthetic methods and strategies. uiowa.edunih.gov
Future research will continue to leverage the unique reactivity of nitroacetates for synthesizing medicinally relevant targets:
Precursors to Amino Acids: 2-Aryl-2-nitroacetates can be readily reduced to form α-amino acids, which are fundamental components of peptides and proteins. nih.gov This provides a pathway to unnatural amino acids for incorporation into novel therapeutic peptides. nih.govnih.gov
Building Blocks for Bioactive Molecules: The utility of nitroacetate esters has been demonstrated in the synthesis of drugs like the antiviral agent Triazavirin, which involves an azo-coupling with ethyl nitroacetate. mdpi.com This highlights the potential for using nitroacetates in the synthesis of a wide range of pharmaceuticals. Aromatic nitro compounds, in general, are found in a broad class of molecules used as drugs. mdpi.com
Synthesis of Natural Products: The functional groups accessible from the nitroacetate moiety (e.g., ketones, amines, hydroxylamines) are ubiquitous in natural products. nih.gov Synthetic strategies targeting complex polyketides, alkaloids, or macrolides could incorporate nitroacetate-derived fragments. uiowa.edunih.gov For example, chiral β-nitroalcohols derived from nitroacetate chemistry are key intermediates for a wide range of natural products. mdpi.com
The objective of such synthetic efforts is not just the production of new compounds, but the generation of molecules with novel biological properties for applications in areas like cancer research, antibiotic development, and neuroscience. uiowa.edunih.gov
Green Chemistry Approaches and Sustainable Synthesis Protocols for Nitroacetate Derivatives
In line with the 12 principles of green chemistry, a major research thrust is the development of environmentally benign and sustainable methods for synthesizing and utilizing nitroacetate derivatives. royalsocietypublishing.org
Key areas of focus include:
Safer Synthesis of Nitroacetate Esters: Traditional methods for preparing methyl nitroacetate involved hazardous solvents like benzene (B151609) and the handling of the explosive dipotassium (B57713) salt of nitroacetic acid. researchgate.netfigshare.com A "greener" procedure has been developed that eliminates the need to handle the dry, explosive salt and uses safer extraction solvents like ethyl acetate (B1210297) or dichloromethane, ultimately furnishing the product in high yield and purity with a single distillation. researchgate.netfigshare.com
Use of Green Solvents: Research is exploring the use of more environmentally friendly solvents. For example, an eco-friendly synthesis of β-nitro ketones was developed using cyclopentyl methyl ether (CPME), an emerging green solvent, which minimizes work-up procedures and decreases the environmental factor (E-factor). rsc.org Water is also being explored as a medium for reactions involving nitroacetates, sometimes in combination with surfactants to form micelles. researchgate.netfrontiersin.org
Catalysis over Stoichiometric Reagents: The use of catalysts, which are effective in small amounts and can be recycled, is a core principle of green chemistry. royalsocietypublishing.org This includes the development of organocatalysts, biocatalysts, and solid-supported reagents to replace stoichiometric and often toxic reagents. mdpi.comrsc.org
Alternative Energy Sources: Methodologies such as microwave-assisted synthesis, ultrasound, and flow chemistry are being investigated to reduce reaction times, improve energy efficiency, and enhance safety and scalability compared to traditional batch processes. royalsocietypublishing.org
These approaches aim to reduce the environmental footprint of chemical manufacturing, from minimizing hazardous waste to improving energy efficiency and utilizing renewable resources. royalsocietypublishing.orgmdpi.com
Q & A
Q. What are the common synthetic routes for preparing potassium 2-nitroacetate, and how can its purity be verified?
this compound is typically synthesized via esterification of nitroacetic acid followed by salt formation with potassium hydroxide. For example, ethyl 2-nitroacetate (CAS 626-35-7) is hydrolyzed under basic conditions to yield the potassium salt. Purity verification involves spectroscopic characterization:
- 1H NMR : Look for characteristic singlets near δ 4.2–4.5 ppm (ester protons) and nitro group-related shifts .
- HRMS : Confirm molecular ion peaks (e.g., m/z 133.10 for the ester precursor) .
Q. Which spectroscopic methods are most effective for characterizing this compound derivatives, and what key spectral features should researchers prioritize?
- 1H NMR : Focus on nitro group proximity effects, such as deshielding of adjacent protons (e.g., δ 5.6–5.7 ppm for nitromethyl groups in aryl derivatives) .
- 13C NMR : Identify carbonyl carbons (δ 160–165 ppm) and nitro-substituted carbons (δ 80–90 ppm) .
- HRMS : Use sodium adducts (m/z [M+Na]+) for accurate mass validation, as demonstrated in Z-selective Knopkagel condensations .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of α-amino acids, and what experimental parameters are critical for optimizing yield?
this compound serves as a precursor to α-amino acids via catalytic hydrogenation. Key parameters include:
- Catalyst selection : Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce nitro groups to amines .
- Temperature control : Maintain 25–50°C to avoid over-reduction or decomposition.
- Acid workup : Post-reduction, treat with HCl to isolate amino acid hydrochlorides (85% yield reported for ethyl 2-amino-2-(4-methoxyphenyl)acetate) .
Q. What strategies can be employed to address contradictions in reported reaction yields when using this compound in Knopkagel condensations?
Discrepancies in yields (e.g., 75–85% in Z-selective reactions) may arise from:
- Catalyst ratios : Optimize TiCl₄/DMAP stoichiometry (e.g., 1:1.2 molar ratio) to enhance selectivity .
- Solvent polarity : Use dichloromethane or THF to stabilize transition states and improve Z/E ratios .
- Substrate purity : Ensure nitroacetate derivatives are free of acidic impurities, which can deactivate Lewis acid catalysts.
Q. How does the choice of catalyst influence the stereochemical outcome of Z-selective Knopkagel condensations involving this compound?
TiCl₄/DMAP mediates Z-selectivity by:
- Lewis acid activation : TiCl₄ coordinates with carbonyl groups, directing nucleophilic attack to the less hindered face.
- Base modulation : DMAP deprotonates the active methylene, ensuring enolate formation without side reactions. Example: Ethyl (Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-2-nitroacetate achieved 76% yield with this system .
Q. What mechanistic insights explain the divergent reactivity of this compound in synthesizing aryl nitromethanes versus α-ketoesters?
- Nitromethane synthesis : Basic conditions (e.g., K₂CO₃) promote nitro group retention, as seen in 1-methoxy-4-(nitromethyl)benzene (76% yield via Method B) .
- α-Ketoester formation : Oxidative cleavage (e.g., with KMnO₄) converts nitroacetates to ketones, followed by esterification .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting NMR data for this compound derivatives across studies?
Compare integration ratios and coupling constants:
- Aromatic protons : Discrepancies in δ 7.3–7.9 ppm ranges may indicate substituent electronic effects (e.g., methoxy vs. bromo groups) .
- Multiplicity analysis : J values >8 Hz suggest trans-diaxial relationships in cyclic intermediates .
Q. What steps are recommended to validate the reproducibility of synthetic protocols for this compound-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
